molecular formula C10H12N2O4S B8065570 N-acetyl-N-(4-sulfamoylphenyl)acetamide

N-acetyl-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B8065570
M. Wt: 256.28 g/mol
InChI Key: MEAHRDDSCJGHKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-N-(4-sulfamoylphenyl)acetamide can be synthesized through the acylation of 4-aminosulfanilamide. The process involves the reaction of 4-aminosulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetyl-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme inhibition and protein binding.

    Medicine: Due to its antimicrobial properties, it is used in the development of antibacterial and antifungal agents.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The antimicrobial activity of N-acetyl-N-(4-sulfamoylphenyl)acetamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-N-(4-sulfamoylphenyl)acetamide is unique due to its specific structure, which allows it to effectively inhibit dihydropteroate synthase. This makes it a valuable compound in the development of antimicrobial agents. Its acetyl group also provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with varying biological activities .

Properties

IUPAC Name

N-acetyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)12(8(2)14)9-3-5-10(6-4-9)17(11,15)16/h3-6H,1-2H3,(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHRDDSCJGHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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